molecular formula C7H14O4 B12809834 3-Hydroxybutyl lactate CAS No. 93981-64-7

3-Hydroxybutyl lactate

Cat. No.: B12809834
CAS No.: 93981-64-7
M. Wt: 162.18 g/mol
InChI Key: WBEAUDLYVFLJBT-UHFFFAOYSA-N
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Description

3-Hydroxybutyl lactate is an organic compound that belongs to the class of hydroxy esters It is a derivative of lactic acid and 3-hydroxybutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybutyl lactate can be synthesized through the esterification of lactic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutyl lactate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-oxobutyl lactate.

    Reduction: The major product is 3-hydroxybutanol.

    Substitution: The products depend on the nucleophile used, such as 3-hydroxybutyl amine or 3-hydroxybutyl ether.

Scientific Research Applications

3-Hydroxybutyl lactate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a substrate in enzymatic reactions and metabolic studies.

    Medicine: It is investigated for its potential use in drug delivery systems and as a bioactive compound.

    Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-hydroxybutyl lactate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or act as a signaling molecule. It may also inhibit certain enzymes, such as histone deacetylases, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyrate: A ketone body involved in energy metabolism.

    Lactic Acid: A key intermediate in anaerobic respiration.

    3-Hydroxybutanol: An alcohol used in the synthesis of various esters.

Uniqueness

3-Hydroxybutyl lactate is unique due to its dual functionality as both an ester and a hydroxy compound. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

93981-64-7

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-hydroxybutyl 2-hydroxypropanoate

InChI

InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3

InChI Key

WBEAUDLYVFLJBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C(C)O)O

Origin of Product

United States

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